molecular formula C17H16O4 B3032974 (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 66281-70-7

(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No. B3032974
CAS RN: 66281-70-7
M. Wt: 284.31 g/mol
InChI Key: UNWOWTCKYWIPPH-YCRREMRBSA-N
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Description

The compound of interest, (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, is a chalcone derivative characterized by the presence of two aromatic rings connected by a prop-2-en-1-one bridge. Chalcones are known for their diverse pharmacological activities and are subjects of interest in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an acetophenone derivative is reacted with an aldehyde in the presence of a base, usually in an alcoholic solvent. For instance, a compound with a similar structure was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This method is likely applicable to the synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, using 3,4-dimethoxyacetophenone and 4-hydroxybenzaldehyde as starting materials.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is characterized by a planar conformation due to the conjugation across the double bond and the aromatic rings. For example, a related compound was found to be almost planar, with a small dihedral angle between the two aromatic rings . This planarity is conducive to the formation of intramolecular hydrogen bonds, which can influence the stability and reactivity of the molecule.

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions, including cyclization, oxidation, and addition reactions, due to the reactive alpha-beta unsaturated carbonyl system. The presence of methoxy and hydroxy substituents can further influence the reactivity, directing electrophilic attack to certain positions on the rings. The specific reactivity patterns of (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one would need to be determined experimentally, but it is likely to follow trends observed in structurally similar compounds .

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity of chalcone derivatives are influenced by the nature of the substituents and the overall molecular conformation. The chemical properties, including acidity, basicity, and reactivity, are also affected by these factors. For instance, the presence of hydroxy groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of related compounds, which can affect both the physical and chemical behavior . The electronic properties, such as the distribution of electron density and the energy of the frontier molecular orbitals (HOMO and LUMO), can be analyzed using computational methods like DFT, as demonstrated for a related compound .

Scientific Research Applications

Antioxidant Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one and its derivatives have been investigated for their antioxidant properties. A study showed that compounds with hydroxyl functionalities in adjacent meta and para positions exhibit stronger antioxidant activity compared to other derivatives. This highlights the potential of these compounds in applications where antioxidant properties are beneficial, such as in combating oxidative stress-related disorders (Sulpizio, Roller, Giester, & Rompel, 2016).

Crystal Structures and Interactions

The crystal structures of various derivatives, including (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, have been extensively studied. These studies provide insights into the molecule's geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding its physical and chemical properties. This information can be instrumental in designing materials and drugs where specific molecular interactions are required (Gomes et al., 2020).

Photophysical Properties

The photophysical properties of (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one have been investigated, showing its potential in applications like fluorescence and solvatochromism. The compound’s fluorescence intensities vary in different environments, which can be useful in sensing applications, such as detecting critical micelle concentration of surfactants (Asiri, Sobahi, Osman, & Khan, 2017).

Molecular Structure Analysis

Detailed molecular structure analysis of this compound provides insights into its geometrical framework, electronic properties, and chemical reactivity. This analysis can be crucial for its applications in materials science, particularly in designing molecules with specific electronic or optical properties (Adole et al., 2020).

Non-linear Optical Properties

The non-linear optical properties of related compounds have been studied, suggesting potential applications in the development of non-linear optical devices. These properties are critical in fields like photonics and telecommunications (Singh et al., 2012).

Cytotoxic Activity

Although the focus is not on drug use, it's notable that some derivatives exhibit cytotoxic activity against certain cancer cell lines. This indicates the potential for further research into their medicinal applications (Han et al., 2004).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on various factors including the specific properties of the compound.


Future Directions

Given the interest in chalcones for their therapeutic potential, future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its efficacy and selectivity.


properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11,18H,1-2H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWOWTCKYWIPPH-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

CAS RN

66281-70-7
Record name (E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066281707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Ravishankar, K Chinnakali, S Nanjundan… - … Section E: Structure …, 2003 - scripts.iucr.org
The title molecule, C17H16O4, is nearly planar, with a dihedral angle of 6.64 (6)° between the two aromatic rings. The configuration of the keto group with respect to the olefinic double bond is s-cis. O—H⋯ O and C—H⋯ π hydrogen bonds link the molecules to form layers parallel to the ab plane. The crystal structure is further stabilized by a number of C—H⋯ O interactions, which form rings of R_2^ 1 (5), R_2^ 1 (6) and R_1^ 2 (5) graph set motifs.
Number of citations: 9 scripts.iucr.org
JP Jasinski, RJ Butcher, V Musthafa Khaleel… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C17H16O4, the dihedral angle between the mean planes of the hydroxyphenyl and dimethoxyphenyl rings is 19.34 (7)°. The mean plane of the prop-2-en-1-one group, the active site in this molecule, makes angles of 7.40 (8) and 13.25 (8)°, respectively, with the hydroxyphenyl and dimethoxyphenyl rings. The crystal packing is stabilized by O—H⋯ O hydrogen bonds, weak intermolecular C—H⋯ O and π–π stacking interactions [centroid–centroid distance= 3.7386 (9) Å].
Number of citations: 6 scripts.iucr.org

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